molecular formula C19H20N4O2 B6136043 3-((4-(2-METHOXYPHENYL)-1-PIPERAZINYL)IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE

3-((4-(2-METHOXYPHENYL)-1-PIPERAZINYL)IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE

Cat. No.: B6136043
M. Wt: 336.4 g/mol
InChI Key: ORMAWEFBYHIWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-(2-METHOXYPHENYL)-1-PIPERAZINYL)IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further linked to an indole moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(2-METHOXYPHENYL)-1-PIPERAZINYL)IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the condensation of 2-methoxyphenylpiperazine with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, and requires refluxing for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product. Purification steps, including crystallization and chromatography, are employed to isolate the final compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-((4-(2-METHOXYPHENYL)-1-PIPERAZINYL)IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-((4-(2-METHOXYPHENYL)-1-PIPERAZINYL)IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-(2-METHOXYPHENYL)-1-PIPERAZINYL)IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-(2-METHOXYPHENYL)-1-PIPERAZINYL)IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE is unique due to its specific structural features, such as the combination of a methoxyphenyl group with a piperazine and indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(3E)-3-[4-(2-methoxyphenyl)piperazin-1-yl]imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-17-9-5-4-8-16(17)22-10-12-23(13-11-22)21-18-14-6-2-3-7-15(14)20-19(18)24/h2-9H,10-13H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMAWEFBYHIWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=C3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/3\C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.